N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide
Overview
Description
m-ACETOTOLUIDIDE, alpha-(DIMETHYLAMINO)-4’-HYDROXY- is a bioactive chemical compound known for its diverse applications in scientific research. It is a derivative of m-acetotoluidide, which is a substituted anilide. This compound is characterized by the presence of a dimethylamino group and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-ACETOTOLUIDIDE, alpha-(DIMETHYLAMINO)-4’-HYDROXY- typically involves the acylation of m-toluidine followed by the introduction of the dimethylamino and hydroxy groups. The reaction conditions often require the use of acetic anhydride or acetyl chloride as acylating agents, and the reactions are usually carried out under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
m-ACETOTOLUIDIDE, alpha-(DIMETHYLAMINO)-4’-HYDROXY- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels.
Major Products Formed
Scientific Research Applications
m-ACETOTOLUIDIDE, alpha-(DIMETHYLAMINO)-4’-HYDROXY- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of m-ACETOTOLUIDIDE, alpha-(DIMETHYLAMINO)-4’-HYDROXY- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways. The presence of the dimethylamino and hydroxy groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to m-ACETOTOLUIDIDE, alpha-(DIMETHYLAMINO)-4’-HYDROXY- include:
- m-ACETOTOLUIDIDE, 6’-chloro-2-(diethylamino)-alpha,alpha,alpha-trifluoro-, hydrochloride
- m-ACETOTOLUIDIDE, 2-(diethylamino)-alpha-(2-(diethylamino)acetamido)-4’-(octyloxy)-, dihydrochloride
Uniqueness
What sets m-ACETOTOLUIDIDE, alpha-(DIMETHYLAMINO)-4’-HYDROXY- apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(14)12-10-4-5-11(15)9(6-10)7-13(2)3/h4-6,15H,7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVBAHXLBOTWMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160820 | |
Record name | m-Acetotoluidide, alpha-(dimethylamino)-4'-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13886-04-9 | |
Record name | alpha-(Dimethylamino)-4'-hydroxy-m-acetotoluidide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013886049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC85488 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85488 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | m-Acetotoluidide, alpha-(dimethylamino)-4'-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-(DIMETHYLAMINO)-4'-HYDROXY-M-ACETOTOLUIDIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MW4Y482KM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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